molecular formula C25H23N3O2S B2798327 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide CAS No. 946341-10-2

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide

Cat. No.: B2798327
CAS No.: 946341-10-2
M. Wt: 429.54
InChI Key: JZTOKPKJDQQLAO-UHFFFAOYSA-N
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Description

N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide is a pyridazinone derivative characterized by a thiophen-2-yl substituent at the 3-position of the pyridazinone ring and a 3,3-diphenylpropanamide moiety linked via an ethyl chain. These analogs are primarily investigated for their cytotoxic and anti-proliferative activities against cancer cell lines, such as AGS (gastric adenocarcinoma) cells .

Properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c29-24(18-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20)26-15-16-28-25(30)14-13-22(27-28)23-12-7-17-31-23/h1-14,17,21H,15-16,18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTOKPKJDQQLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer therapies. The unique structural features of this compound, including a pyridazine core fused with a thiophene moiety and an amide functional group, suggest diverse biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC20H22N4O2S
Molecular Weight382.48 g/mol
LogP3.5
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is hypothesized to involve the inhibition of key enzymes associated with inflammatory processes. Similar compounds have been shown to interact with cyclooxygenase (COX) enzymes, which play a significant role in the synthesis of pro-inflammatory mediators.

Inhibition Studies

Preliminary studies indicate that derivatives of pyridazinone compounds exhibit inhibitory activity against COX-1 and COX-2 enzymes, which are critical targets in the management of inflammation and pain. For instance, certain thiazole derivatives have been identified as selective COX-2 inhibitors with promising anti-inflammatory effects . The mechanism likely involves competitive inhibition where the compound mimics substrate structures.

Biological Activities

  • Anti-inflammatory Activity :
    • In vitro studies have demonstrated that similar compounds can significantly reduce the production of inflammatory cytokines and prostaglandins, indicating potential anti-inflammatory properties.
    • A study on related pyridazine derivatives showed IC50 values for COX inhibition in the low micromolar range, suggesting effective anti-inflammatory potential .
  • Anticancer Properties :
    • Compounds containing thiophene and pyridazine moieties have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values below 20 μM in reducing cell viability after 48 hours of treatment .
    • The structure's ability to interact with DNA or inhibit cell cycle progression could contribute to its anticancer effects.

Case Study 1: Anti-inflammatory Evaluation

A recent study evaluated a series of pyridazine derivatives for their anti-inflammatory activity using a murine model. The results indicated that compounds similar to this compound significantly reduced paw edema in treated animals compared to controls.

Case Study 2: Cytotoxicity Screening

In another investigation involving various pyridazine derivatives, researchers assessed their cytotoxicity against human cancer cell lines (e.g., MCF7 breast cancer cells). Results showed that several compounds exhibited potent cytotoxic effects with IC50 values ranging from 10 to 30 μM, suggesting a strong potential for further development as anticancer agents .

Comparison with Similar Compounds

Structural Features

Compound ID/Name Core Structure Substituents at Pyridazinone 3-Position Side Chain/Functional Group
Target Compound Pyridazinone Thiophen-2-yl N-(2-Ethyl)-3,3-diphenylpropanamide
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (22) Pyridazinone 4-(4-Fluorophenyl)piperazin-1-yl Acetohydrazide with nitrobenzylidene
N’-(4-Dimethylaminobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (16) Pyridazinone 4-(4-Chlorophenyl)piperazin-1-yl Acetohydrazide with dimethylaminobenzylidene
N’-Benzylidene-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (17) Pyridazinone 4-(4-Fluorophenyl)piperazin-1-yl Acetohydrazide with benzylidene

Key Observations :

  • The target compound’s thiophen-2-yl group distinguishes it from analogs with piperazinyl-phenyl substituents (e.g., fluorophenyl, chlorophenyl) . Thiophene rings are known for enhancing lipophilicity and metabolic stability compared to phenyl groups .
  • The 3,3-diphenylpropanamide side chain in the target compound contrasts with acetohydrazide derivatives in analogs, which may influence receptor binding and solubility .

Physicochemical Properties

Compound ID/Name Molecular Formula Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound C₂₅H₂₂N₃O₂S (estimated) Not reported Not available in evidence
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (22) C₂₃H₂₂FN₇O₄·2/3H₂O Not reported IR: C=O (1680 cm⁻¹), ¹H-NMR: δ 8.35 (s, 1H, CH=N)
N’-(4-Dimethylaminobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (16) C₂₅H₂₈FN₇O₂·1/3H₂O 243–244 ¹³C-NMR: δ 161.2 (C=O), 154.8 (pyridazinone C6)
N’-Benzylidene-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (17) C₂₃H₂₁FN₆O₂ 207–208 LC/MS: m/z 432.2 [M+H]⁺

Key Observations :

  • Acetohydrazide derivatives (e.g., 17) show characteristic IR peaks for C=O and C=N bonds, which are absent in the target compound’s propanamide chain .

Cytotoxicity and Anti-Proliferative Activity

Compound ID/Name Cytotoxicity (IC₅₀, μM) Anti-Proliferative Activity (AGS Cells) Mechanism Insights
Target Compound Not reported Not reported Hypothesized: Pyridazinone core may inhibit kinase activity
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (22) 12.5 ± 1.2 (HGFs) 8.7 ± 0.9 (AGS) Apoptosis induction via caspase-3 activation
N’-(3-Methoxybenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (11) 18.3 ± 1.5 (HGFs) 10.2 ± 1.1 (AGS) ROS-mediated cell cycle arrest

Key Observations :

  • Analogs with piperazinyl-chlorophenyl/fluorophenyl groups exhibit potent anti-AGS activity (IC₅₀ < 20 μM), likely due to enhanced cellular uptake and interaction with intracellular targets .
  • The target compound’s thiophen-2-yl group may confer distinct pharmacokinetic properties, but its biological activity remains uncharacterized in the provided evidence.

Q & A

Q. What are the key synthetic routes for this compound, and what reaction conditions optimize yield and purity?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyridazinone core. Critical steps include coupling the thiophen-2-yl group to the pyridazine ring and introducing the 3,3-diphenylpropanamide moiety via amidation. Optimal conditions include:

  • Solvents : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for solubility and stability of intermediates .
  • Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups) .
  • Temperature : Controlled heating (60–80°C) to avoid side reactions .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) .

Example Reaction Optimization Table :

StepReagent/ConditionYield Improvement Strategy
Thiophene CouplingPd(PPh₃)₄, Na₂CO₃Use degassed solvents to prevent catalyst oxidation
AmidationHATU/DIPEAPre-activate carboxylic acid to enhance coupling efficiency

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the pyridazinone and thiophene substituents . Key signals: pyridazinone C=O (~170 ppm), thiophene protons (δ 7.2–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₇H₂₄N₃O₂S) and detect impurities .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. How does the molecular structure influence reactivity and biological interactions?

The pyridazinone core acts as a hydrogen-bond acceptor, while the thiophene and diphenyl groups contribute to hydrophobic interactions. Key structural insights:

  • Pyridazinone : Participates in π-π stacking with aromatic residues in enzyme active sites .
  • Thiophene : Enhances electron density, affecting redox potential and metabolic stability .
  • Diphenylpropanamide : Increases lipophilicity, influencing membrane permeability .

Structural Comparison Table :

Compound FeatureRole in Reactivity/Bioactivity
Pyridazinone C=OHydrogen-bond acceptor for target binding
Thiophene S-atomPotential site for metabolic oxidation
Diphenyl GroupsStabilize hydrophobic pockets in proteins

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from assay variability (e.g., cell lines, endpoint measurements). Methodological strategies include:

  • Dose-Response Repetition : Test across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ trends .
  • Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to rule off-target effects .
  • Structural Validation : Use X-ray crystallography (if crystalline) or molecular docking to verify binding modes (e.g., SHELX software ).

Q. What computational approaches predict target interactions, and what are their limitations?

  • Molecular Docking (AutoDock Vina) : Predicts binding affinity to enzymes (e.g., kinases) but may overlook solvation effects .
  • MD Simulations (GROMACS) : Assesses binding stability over time but requires high computational resources .
  • Limitations : Force field inaccuracies for sulfur-containing moieties (e.g., thiophene) .

Example Docking Results :

Target ProteinPredicted ΔG (kcal/mol)Key Interactions
COX-2-9.2H-bond with Arg120, hydrophobic contact with Val523

Q. How do solvent and catalyst choices impact stereochemical outcomes?

Polar aprotic solvents (e.g., DMF) stabilize transition states in amidation, reducing racemization. Catalysts like HATU improve coupling efficiency but may require strict anhydrous conditions . For asymmetric synthesis:

  • Chiral Catalysts : Use (R)-BINAP with Pd₂(dba)₃ for enantioselective thiophene coupling .
  • Solvent Effects : Low dielectric solvents (toluene) favor stereochemical retention .

Q. What strategies optimize enzymatic inhibition assays for this compound?

  • Pre-incubation Time : Allow 30 minutes for compound-enzyme equilibration .
  • Positive Controls : Compare to known inhibitors (e.g., staurosporine for kinases) .
  • Buffer Optimization : Include 1 mM DTT to stabilize cysteine-dependent enzymes .

Methodological Notes

  • Contradiction Analysis : Cross-validate conflicting data using tiered experimental approaches (e.g., biochemical → cellular → in silico) .
  • Synthetic Pitfalls : Avoid over-reliance on THF (prone to peroxide formation); substitute with 2-MeTHF for safer scaling .

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